2-[(1-Adamantyloxy)methyl]oxirane
Description
2-[(1-Adamantyloxy)methyl]oxirane (CAS 130187-71-2) is an epoxide derivative featuring a rigid adamantane moiety linked via an ether group to the oxirane (epoxide) ring. This compound is synthesized through reactions involving adamantanol derivatives and epichlorohydrin, followed by purification via distillation or recrystallization . Key properties include:
- Molecular formula: C₁₃H₂₀O₂
- Molecular weight: 208.30 g/mol
- Purity: ≥95% (typical commercial grade)
- Applications: Used as a pharmaceutical intermediate, particularly in antiviral and neurological drug development due to adamantane's bioactivity .
Spectral characterization (e.g., FTIR and NMR) aligns with adamantane-related compounds, showing distinct C–O (1094–1277 cm⁻¹) and C=O (1709 cm⁻¹) stretches in IR, and adamantane-CH proton signals at δ 1.72–2.09 ppm in ¹H-NMR .
Properties
IUPAC Name |
2-(1-adamantyloxymethyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-9-2-11-3-10(1)5-13(4-9,6-11)15-8-12-7-14-12/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIAGOLKGAHWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCC4CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Adamantyloxy)methyl]oxirane typically involves the reaction of adamantanol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Adamantyloxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(1-Adamantyloxy)methyl]oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1-Adamantyloxy)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The adamantane moiety provides stability and enhances the compound’s ability to interact with hydrophobic environments .
Comparison with Similar Compounds
Structural Analogues in the Adamantyl-Oxirane Family
Key Observations :
- Steric Effects: The adamantyl group in 2-[(1-Adamantyloxy)methyl]oxirane introduces steric hindrance, reducing reaction rates compared to non-adamantane epoxides .
- Bioactivity: Adamantyl-based epoxides exhibit antiviral properties, while non-adamantane analogues (e.g., fluorinated oxiranes) prioritize pesticidal activity .
Functional Analogues with Aromatic/Electron-Withdrawing Groups
Key Observations :
- Reactivity : Nitro- and halogen-substituted oxiranes (e.g., 2-chlorobenzoate derivatives) exhibit enhanced electrophilicity, favoring nucleophilic attacks, unlike adamantyl derivatives .
- Solubility: Adamantyl derivatives are less water-soluble (logP ~3–4) compared to ethoxy/phenoxy analogues (logP ~2–3) .
Fluorinated and High-Performance Oxiranes
Biological Activity
2-[(1-Adamantyloxy)methyl]oxirane, also known by its CAS number 130187-71-2, is a compound that has garnered interest due to its potential biological activities. The unique structure of this oxirane derivative suggests various interactions with biological systems, making it a candidate for further research in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C13H18O, and its molecular weight is approximately 194.28 g/mol. The compound features an adamantane moiety, which is known for its stability and ability to interact with biological membranes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogenic microorganisms.
- Anticancer Potential : Some derivatives of oxiranes have shown promise in cancer research, indicating that this compound could exhibit similar activities.
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and providing a basis for therapeutic applications.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound was tested using the disk diffusion method against pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting effective antimicrobial properties.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 12 |
Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation in lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 10.5 |
| MDA-MB-231 | 8.3 |
These findings indicate that further exploration into the mechanism of action could reveal pathways through which this compound exerts its anticancer effects.
The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids, disrupting normal cellular functions. This mechanism is common among many epoxide compounds, which are known to react with cellular macromolecules.
Case Studies
Several case studies have documented the effects of compounds similar to this compound:
- Case Study on Antimicrobial Efficacy : A laboratory assessed a series of oxirane derivatives for their antibacterial properties. Among them, one derivative showed a significant reduction in bacterial load in infected animal models.
- Case Study on Anticancer Properties : Research involving a structurally related compound demonstrated tumor regression in xenograft models when administered at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
